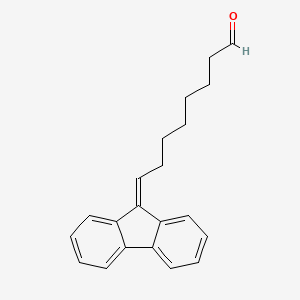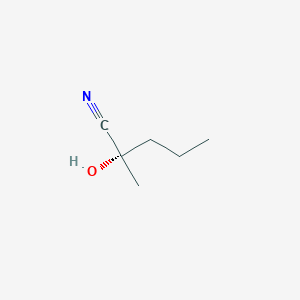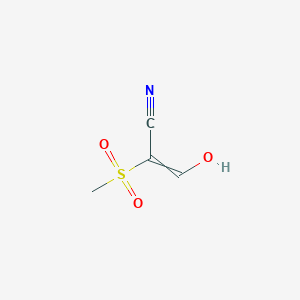
3-Hydroxy-2-(methanesulfonyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(methanesulfonyl)prop-2-enenitrile is an organic compound with the molecular formula C4H5NO3S It is a derivative of prop-2-enenitrile, featuring a hydroxyl group and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(methanesulfonyl)prop-2-enenitrile typically involves the reaction of methanesulfonyl chloride with a suitable precursor under controlled conditions. One common method is the reaction of 3-hydroxyprop-2-enenitrile with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and minimize production costs. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(methanesulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methanesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methanesulfonyl group.
Major Products Formed
Oxidation: Formation of 3-oxo-2-(methanesulfonyl)prop-2-enenitrile.
Reduction: Formation of 3-hydroxy-2-(methanesulfonyl)propan-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2-(methanesulfonyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(methanesulfonyl)prop-2-enenitrile involves its interaction with specific molecular targets. The hydroxyl and methanesulfonyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-(4-methylphenyl)prop-2-enenitrile: Similar structure but with a 4-methylphenyl group instead of a methanesulfonyl group.
3-Hydroxy-2-(thiophen-2-yl)prop-2-enenitrile: Contains a thiophen-2-yl group instead of a methanesulfonyl group.
Uniqueness
3-Hydroxy-2-(methanesulfonyl)prop-2-enenitrile is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
399034-02-7 |
|---|---|
Molecular Formula |
C4H5NO3S |
Molecular Weight |
147.15 g/mol |
IUPAC Name |
3-hydroxy-2-methylsulfonylprop-2-enenitrile |
InChI |
InChI=1S/C4H5NO3S/c1-9(7,8)4(2-5)3-6/h3,6H,1H3 |
InChI Key |
BWIQGYQNJRSLQN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(=CO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl-](/img/structure/B14260588.png)
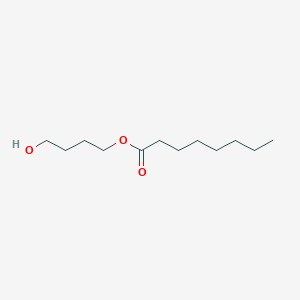

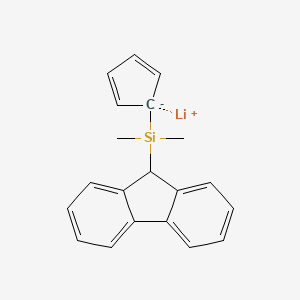
![2-Methylpropyl (2R)-2-[(prop-2-en-1-yl)oxy]propanoate](/img/structure/B14260612.png)
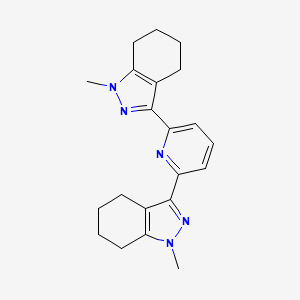
![[(t-Butoxy)diphenylsilyl]lithium](/img/structure/B14260626.png)
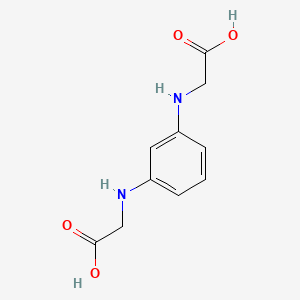
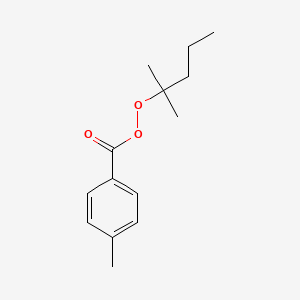
![Methyl(diphenyl)[(1-phenylethenyl)oxy]silane](/img/structure/B14260654.png)
![Tri(propan-2-yl)[(tributylstannyl)ethynyl]silane](/img/structure/B14260664.png)
